molecular formula C8H17N3O B3240625 (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide CAS No. 1443210-62-5

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide

Cat. No. B3240625
CAS RN: 1443210-62-5
M. Wt: 171.24 g/mol
InChI Key: QQZGDEIJFYLUIT-ZETCQYMHSA-N
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Description

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide, also known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that has been identified as a potent neurotransmitter and neuromodulator. It is widely distributed in the central and peripheral nervous systems and has been found to play a crucial role in various physiological processes.

Mechanism of Action

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide exerts its effects through the activation of specific receptors, including PAC1, VPAC1, and VPAC2 receptors. These receptors are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes. Upon binding to these receptors, (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide activates various intracellular signaling pathways, including the cAMP-dependent pathway, the phospholipase C pathway, and the mitogen-activated protein kinase pathway, leading to various cellular responses.
Biochemical and Physiological Effects:
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate neurotransmitter release, modulate synaptic plasticity, and promote neuronal survival and growth. (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has also been found to regulate cardiovascular function, including heart rate, blood pressure, and cardiac contractility. Moreover, (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has been shown to have immunomodulatory effects, regulating the immune response and inflammation.

Advantages and Limitations for Lab Experiments

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has several advantages as a research tool, including its high potency, specificity, and stability. It can be easily synthesized using solid-phase peptide synthesis, and its effects can be easily measured using various assays. However, (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide also has some limitations, including its high cost, limited availability, and potential degradation in vitro.

Future Directions

There are several future directions for research on (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide. One area of interest is the development of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide-based therapeutics for various diseases, including neurological disorders, cardiovascular diseases, and cancer. Another area of interest is the development of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide analogs with improved pharmacological properties, including increased potency, stability, and specificity. Moreover, further research is needed to elucidate the mechanisms underlying the effects of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide and its receptors, which could lead to the development of novel drugs targeting these pathways.

Scientific Research Applications

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. It has been found to have neuroprotective effects, promoting neuronal survival and growth, and improving cognitive function. (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has also been shown to have cardioprotective effects, reducing myocardial ischemia-reperfusion injury and improving cardiac function. Moreover, (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has been found to have anti-tumor effects, inhibiting tumor growth and inducing apoptosis in cancer cells.

properties

IUPAC Name

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZGDEIJFYLUIT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide

CAS RN

1443210-62-5
Record name (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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